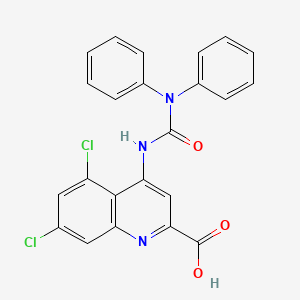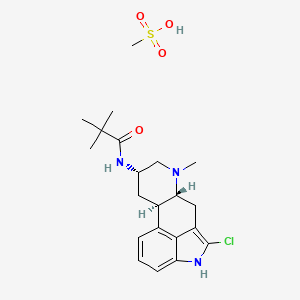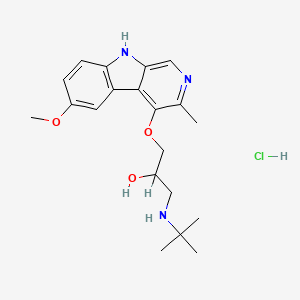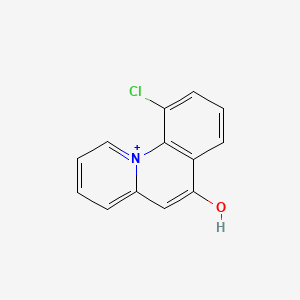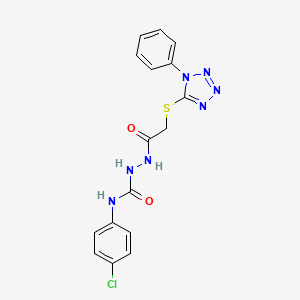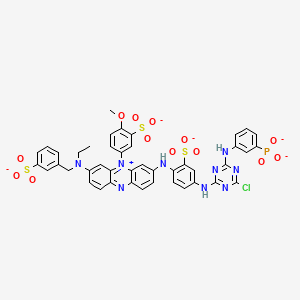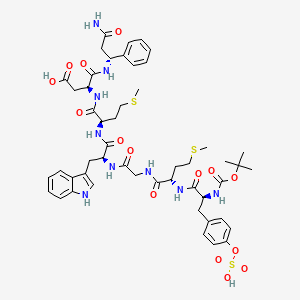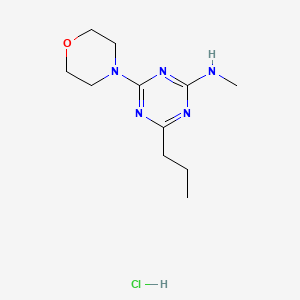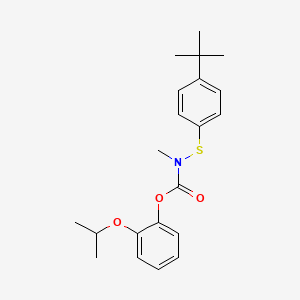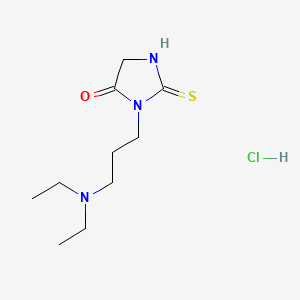
Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethynyl group and a hydroxy group attached to a norpregnane skeleton. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Norpregnane Skeleton: This step involves the construction of the norpregnane core through a series of cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using an appropriate ethynylating agent.
Attachment of the Hydroxy Group: The hydroxy group is added through a hydroxylation reaction, often using oxidizing agents.
Esterification with Glycine, N,N-diethyl-: The final step involves esterification, where glycine, N,N-diethyl- is reacted with the intermediate compound to form the final ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Glycine, N,N-diethyl-, (2beta,5alpha,17alpha)-2-ethynyl-17-hydroxy-A-norpregn-20-yn-2-yl ester: shares similarities with other norpregnane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
142546-51-8 |
|---|---|
Molecular Formula |
C28H41NO3 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
[(2R,3aS,3bS)-2,6-diethynyl-6-hydroxy-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-2-yl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C28H41NO3/c1-7-27(32-24(30)18-29(9-3)10-4)17-20-11-12-21-22(25(20,5)19-27)13-15-26(6)23(21)14-16-28(26,31)8-2/h1-2,20-23,31H,9-19H2,3-6H3/t20?,21?,22-,23?,25-,26?,27+,28?/m0/s1 |
InChI Key |
HHVPLNURXZZGOP-CZHMCQKUSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)O[C@@]1(CC2CCC3[C@@H]([C@]2(C1)C)CCC4(C3CCC4(C#C)O)C)C#C |
Canonical SMILES |
CCN(CC)CC(=O)OC1(CC2CCC3C4CCC(C4(CCC3C2(C1)C)C)(C#C)O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


